molecular formula C16H24N4O4 B8369048 Tert-butyl methyl(1-(5-nitropyridin-2-yl)piperidin-3-yl)carbamate

Tert-butyl methyl(1-(5-nitropyridin-2-yl)piperidin-3-yl)carbamate

Cat. No. B8369048
M. Wt: 336.39 g/mol
InChI Key: JBWRUPXBRHVXPQ-UHFFFAOYSA-N
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Patent
US09120749B2

Procedure details

To a solution of tert-butyl methyl(piperidin-3-yl)carbamate (1.00 g, 4.67 mmol) in THF (25 mL) was added triethylamine (0.70 mL, 5.0 mmol) and 2-chloro-5-nitropyridine (500 mg, 3.1 mmol). The reaction mixture was then stirred at room temperature for 16 h, diluted with a saturated NaHCO3 solution and extracted with ethyl acetate. The combined organic layers were dried over anhydrous sodium sulfate and concentrated. Purification by column chromatography (silica, ethyl acetate/hexanes) afforded the desired product (1.03 g, 99%) as a yellow solid. ESI MS m/z 337 [C16H24N4O4+H]+
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH:10]1[CH2:15][CH2:14][CH2:13][NH:12][CH2:11]1)[C:3](=[O:9])[O:4][C:5]([CH3:8])([CH3:7])[CH3:6].C(N(CC)CC)C.Cl[C:24]1[CH:29]=[CH:28][C:27]([N+:30]([O-:32])=[O:31])=[CH:26][N:25]=1>C1COCC1.C([O-])(O)=O.[Na+]>[CH3:1][N:2]([CH:10]1[CH2:15][CH2:14][CH2:13][N:12]([C:24]2[CH:29]=[CH:28][C:27]([N+:30]([O-:32])=[O:31])=[CH:26][N:25]=2)[CH2:11]1)[C:3](=[O:9])[O:4][C:5]([CH3:8])([CH3:6])[CH3:7] |f:4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CN(C(OC(C)(C)C)=O)C1CNCCC1
Name
Quantity
0.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=NC=C(C=C1)[N+](=O)[O-]
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography (silica, ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CN(C(OC(C)(C)C)=O)C1CN(CCC1)C1=NC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.03 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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